molecular formula C₆H₁₂O₅ B014351 2,5-anhydro-D-glucitol CAS No. 27826-73-9

2,5-anhydro-D-glucitol

Cat. No. B014351
CAS RN: 27826-73-9
M. Wt: 164.16 g/mol
InChI Key: MCHWWJLLPNDHGL-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Anhydro-D-glucitol is a sugar derivative with potential applications in various scientific fields. While specific studies on this compound are scarce, insights can be drawn from related research on similar compounds, such as 1,5-anhydro-D-glucitol and its role in clinical markers and glycometabolism.

Synthesis Analysis

The synthesis of related compounds like 1,5-anhydro-D-glucitol involves biochemical pathways where it serves as a clinical marker of glycemic control and glucose fluctuations (Ikeda & Hiroi, 2019). These processes underscore the complex interplay between biochemistry and synthesis techniques in creating and utilizing sugar derivatives.

Molecular Structure Analysis

The molecular structure of compounds akin to 2,5-anhydro-D-glucitol is pivotal in their biological and chemical properties. For instance, D-glucosamine-6P synthase studies reveal the intricate mechanisms of amino acid conversion, highlighting the importance of molecular structure in understanding function and synthesis (Teplyakov et al., 2002).

Chemical Reactions and Properties

Research on the biochemical synthesis pathways, such as those involving glutamine synthetase and glutamate dehydrogenase, offers insights into the nitrogen assimilation process, which is critical for understanding the chemical reactions and properties of sugar derivatives (Miflin & Habash, 2002).

Physical Properties Analysis

The physical properties of 2,5-anhydro-D-glucitol, while not directly addressed in the available literature, can be inferred from studies on similar compounds. For example, the analysis of glucosinolate structure and metabolism provides a basis for understanding the physical properties of sugar derivatives and their biological functions (Blažević et al., 2019).

Chemical Properties Analysis

The chemical properties of sugar derivatives are closely tied to their structure and synthesis pathways. Investigations into glutathione synthesis reveal the crucial role of this tripeptide in cellular defense mechanisms, offering parallels to understanding the chemical properties and biological significance of 2,5-anhydro-D-glucitol (Lu, 2013).

Scientific Research Applications

  • Glycemic Control in Diabetes : 1,5-Anhydro-D-glucitol (1,5-AG), a variant of 2,5-anhydro-D-glucitol, is a marker for daily glycemic excursion in well-controlled non-insulin-dependent diabetes mellitus (NIDDM) (Kishimoto et al., 1995). Additionally, dietary 1,5-AG can regulate blood glucose levels in hyperglycemia and may help prevent the progression of hyperglycemia and metabolic syndrome (Kato et al., 2013).

  • Synthesis and Chemical Research : Dehydration of D-mannitol yields 2,5-anhydro-D-glucitol, which is a building block for C-nucleoside synthesis (Edmilson Clarindo de Siqueira et al., 2013). There's also an improved method for synthesizing 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol from D-mannitol (S. Hongbin, 2009).

  • Medical Diagnostics : A simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma offers a cost-effective alternative to gas-liquid chromatographic methods for diagnosing diabetes mellitus (Yabuuchi et al., 1989).

  • Predictive Value in Pregnancy : Serum 1,5-anhydro-D-glucitol is a poor predictor of gestational diabetes or gestational impaired glucose tolerance in pregnant women with risk factors (Tam et al., 2001).

  • Complex Formation and Reaction Studies : 2,5-anhydrogalactitol forms complexes with metal cations, showcasing the chemical versatility of compounds related to 2,5-anhydro-D-glucitol (Angyal & Kondo, 1980).

  • Liver Cirrhosis : Serum 1,5-anhydro-D-glucitol levels are significantly lower in liver cirrhotic patients, indicating altered glycemic control and possibly altered hepatic function (Yamagishi & Ohta, 1998).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

A glucose-like metabolite, which is reduced in the serum of diabetic patients, inhibits the entry of SARS-CoV-2 into key cellular targets . This provides a molecular explanation for the increased risk of severe COVID-19 in patients with diabetes .

properties

IUPAC Name

(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWWJLLPNDHGL-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893380
Record name 2,5-Sorbitan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-anhydro-D-glucitol

CAS RN

27826-73-9
Record name 2,5-Anhydro-D-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027826739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Sorbitan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-ANHYDRO-D-GLUCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAZ6LS7Z8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-anhydro-D-glucitol
Reactant of Route 2
Reactant of Route 2
2,5-anhydro-D-glucitol
Reactant of Route 3
Reactant of Route 3
2,5-anhydro-D-glucitol
Reactant of Route 4
2,5-anhydro-D-glucitol
Reactant of Route 5
2,5-anhydro-D-glucitol
Reactant of Route 6
2,5-anhydro-D-glucitol

Citations

For This Compound
285
Citations
T Satoh, T Hatakeyama, S Umeda, H Hashimoto… - …, 1996 - ACS Publications
The anionic cyclopolymerizations of 1,2:5,6-dianhydro-3,4-di-O-methyl-d-mannitol (1) and 1,2:5,6-dianhydro-3,4-O-isopropylidene-d-mannitol (2) have been carried out using potassium …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
T Imai, T Satoh, H Kaga, N Kaneko, T Kakuchi - Macromolecules, 2003 - ACS Publications
The cyclopolymerization of 1,2:5,6-dianhydro-d-mannitol (1) was carried out using BF 3 ·OEt 2 and t-BuOK. Although the anionic polymerization tended to form gels, the cationic …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
B Das, DN Kumar - Tetrahedron Letters, 2010 - Elsevier
A highly stereoselective construction of 2,3,4,5-tetrasubstituted tetrahydrofurans has been accomplished by an unusual intramolecular 5-endo-tet cyclization of 2,3-epoxy alcohols …
FE Dayan, AM Rimando, MR Tellez… - … für Naturforschung C, 2002 - degruyter.com
An isolate of Fusarium solani, NRRL 18883, produces the natural phytotoxin 2,5-anhydro-ᴅ-glucitol (AhG). This fungal metabolite inhibited the growth of roots (I 50 of 1.6 mᴍ), butit did …
TAW Koerner Jr, RJ Voll, ES Younathan - Carbohydrate Research, 1977 - Elsevier
Acidic dehydration of D-mannitol (1) gave a mixture of anhydrides (2) that was isopropylidenated and subsequently tritylated. A single component crystallized from the resulting mixture …
T Kakuchi, S Umeda, T Satoh… - … Science, Part A, 1995 - Taylor & Francis
The cyclopolymerization of 3,4-di-O-allyl-1,2:5,6-dianhydro-D-mannitol (1d) using BF 3 ·OEt 2 produced poly[(1→6)-3,4-di-O-allyl-2,5-anhydro-D-glucitol] (2d). For the polymerization in …
S Umeda, T Satoh, K Saitoh, K Yokota… - Journal of Polymer …, 1998 - Wiley Online Library
The cyclopolymerization of 3, 4-di-O-allyl-1, 2: 5, 6-dianhydro-D-mannitol (1) was carried out using BF 3· OEt 2 and t-BuOK. The polymer obtained by the polymerization with BF 3· OEt 2 …
T Kakuchi, T Hatakeyama, H Kanai, T Satoh, K Yokota… - Polymer …, 1999 - nature.com
The cation-binding property has been studied for polymer 1 consisting of 3, 4-di-O-methyl-D-glucitol units,(1→ 6)-2, 5-anhydro-3, 4-di-O-methyl-D-glucitol, and polymer 2 with a mole …
Number of citations: 5 0-www-nature-com.brum.beds.ac.uk
T Kakuchi, T Satoh, S Umeda, J Mata, K Yokota - Chirality, 1995 - Wiley Online Library
The chiral recognition property of poly[(1→6)‐2,5‐anhydro‐3,4‐di‐O‐alkyl‐D‐glucitol] (1) toward racemic RCH (CO 2 CH 3 )NH 3 + · PF 6 − (2 · HPF 6 ) has been studied using a …
T Kakuchi, T Satoh, J Mata, S Umeda… - … Science, Part A: Pure …, 1996 - Taylor & Francis
The cyclopolymerizations of 1,2:5,6-dianhydro-3,4-di-O-pentyl-D-mannitol (1b) and 1,2:5,6-dianhydro-3,4-di-O-decyl-D-mannitol (1c) were carried out using BF 3 OEt 2 and t-BuOK. All …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.